molecular formula C11H11N3O2 B11886704 Ethyl 1-amino-2,7-naphthyridine-4-carboxylate

Ethyl 1-amino-2,7-naphthyridine-4-carboxylate

Cat. No.: B11886704
M. Wt: 217.22 g/mol
InChI Key: SMUCCMUUGBSWHY-UHFFFAOYSA-N
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Description

Ethyl 1-amino-2,7-naphthyridine-4-carboxylate is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-amino-2,7-naphthyridine-4-carboxylate typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-2,7-naphthyridine-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like alkyl, aryl, or acyl groups .

Scientific Research Applications

Ethyl 1-amino-2,7-naphthyridine-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-amino-2,7-naphthyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit bacterial enzymes or interfere with cancer cell proliferation by targeting specific proteins and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-amino-2,7-naphthyridine-4-carboxylate is unique due to its specific functional groups and the resulting biological activities.

Biological Activity

Ethyl 1-amino-2,7-naphthyridine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies.

Chemical Structure and Synthesis

This compound is a derivative of naphthyridine, a class of heterocyclic compounds known for their diverse biological activities. The synthesis of this compound typically involves the reaction of appropriate starting materials through methods such as cyclization and functional group modifications.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of naphthyridine derivatives, including this compound. For instance:

  • Antibacterial Activity : Research indicates that naphthyridine derivatives exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. A study compared the efficacy of several naphthyridine compounds against resistant strains and found that derivatives similar to this compound demonstrated superior activity compared to traditional antibiotics like ciprofloxacin .
  • Mechanism of Action : The antimicrobial action is often attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication. This mechanism is similar to that observed in fluoroquinolone antibiotics .

Anticancer Activity

The anticancer potential of naphthyridine derivatives has been widely studied:

  • Cell Proliferation Inhibition : this compound has shown promise in inhibiting the proliferation of various cancer cell lines. Studies suggest that it may induce apoptosis through pathways involving caspases and the modulation of cell cycle regulators such as CDK2 and Cyclin D1 .
  • Case Studies : In vitro studies have demonstrated that compounds structurally related to this compound can lead to G1 phase arrest in cancer cells, thereby reducing their growth rate significantly. For example, aaptamine, a naphthyridine derivative, was shown to downregulate MMPs involved in tumor invasion and metastasis .

Comparative Biological Activity

The following table summarizes the biological activities reported for this compound and related compounds:

Compound Activity Target Organism/Cell Line IC50/Effectiveness
This compoundAntimicrobialVarious bacteriaEffective against resistant strains
AaptamineAnticancerNT2 human embryonal carcinomaInduces G1 arrest; inhibits growth
Nalidixic acidAntibacterialStaphylococcus spp.Comparable to ciprofloxacin

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 1-amino-2,7-naphthyridine-4-carboxylate

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)9-6-14-10(12)8-5-13-4-3-7(8)9/h3-6H,2H2,1H3,(H2,12,14)

InChI Key

SMUCCMUUGBSWHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C2=C1C=CN=C2)N

Origin of Product

United States

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